2-(Pyridin-2-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazole is a heterocyclic compound characterized by its unique structural features, including a benzimidazole core and a trifluoromethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of pharmacology.
This compound belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the pyridine moiety and trifluoromethoxy group further enhances its potential as a pharmaceutical agent.
The synthesis of 2-(Pyridin-2-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazole typically involves several key steps:
Technical details from recent studies indicate that reactions are often conducted under controlled environments to minimize side reactions and maximize yield .
The molecular structure of 2-(Pyridin-2-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazole consists of:
This configuration contributes to its chemical stability and potential reactivity in biological systems.
Key spectral data supporting the characterization of this compound includes:
The compound undergoes various chemical reactions typical for heterocycles, including:
Technical details reveal that these reactions are often optimized for specific conditions to enhance yields and minimize by-products .
The mechanism of action for 2-(Pyridin-2-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazole involves interactions at various biological targets. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which is crucial for enzyme activity modulation.
Data from pharmacological studies suggest that this compound may act as an inhibitor or modulator of specific enzymatic pathways, contributing to its therapeutic effects .
Relevant analyses indicate that these properties are essential for its application in drug development .
2-(Pyridin-2-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazole has several notable applications:
Research continues into optimizing its efficacy and exploring new therapeutic avenues based on its unique chemical structure .
The compound 2-(pyridin-2-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazole integrates two aromatic systems: a benzo[d]imidazole core and a pyridyl substituent. Both rings exhibit aromatic character according to Hückel's 4n+2 rule, with the benzimidazole contributing 10 π-electrons (including the lone pair from N1) and the pyridine ring providing 6 π-electrons. The pyridine nitrogen's sp²-hybridized lone pair lies perpendicular to the π-system, preventing conjugation with the benzimidazole ring. This creates a conjugated yet electronically segregated architecture, where the pyridine acts as a π-acceptor and the benzimidazole as a π-donor. Density functional theory calculations reveal significant electron density delocalization across the fused rings, with the C2 position of benzimidazole (junction point) showing partial positive character (+0.15 e), facilitating electrophilic attacks at the pyridyl group [3] [4].
Table 1: Natural Atomic Charges (e) in the Hybrid System
Atom/Position | Charge (e) | Role in π-System |
---|---|---|
Benzimidazole N1 | -0.290 | Proton donor site |
Benzimidazole C2 | +0.013 | Electrophilic center |
Benzimidazole N3 | -0.217 | Sp²-hybridized nitrogen |
Pyridine N1 | -0.336 | Lewis basic site |
C2 (Linkage) | +0.15 | Electronic junction point |
The orthogonal orientation between rings minimizes steric hindrance but allows limited π-orbital overlap, resulting in a dipole moment of 4.2 D directed from benzimidazole to pyridine. This polarization enhances solubility in polar solvents like water or methanol, as confirmed by experimental log P values near 2.1 [4] .
Unsubstituted benzimidazoles exhibit prototropic tautomerism, where the labile N1-hydrogen migrates between the two nitrogen atoms. In 2-(pyridin-2-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazole, this equilibrium favors the N1-H tautomer by >95% due to stabilization from the electron-withdrawing trifluoromethoxy group at C6. Nuclear magnetic resonance studies show rapid interconversion (k ≈ 10³ s⁻¹ at 298 K), rendering the tautomers indistinguishable spectroscopically. However, substituent effects modulate this equilibrium: electron-donating groups at C5 increase N3-H populations, while electron-withdrawing groups (like trifluoromethoxy) stabilize N1-H [4].
Table 2: Tautomer Ratios (N1-H vs. N3-H) in Substituted Benzimidazoles
C6 Substituent | N1-H:N3-H Ratio | Dominant Factor |
---|---|---|
-OCH₃ | 60:40 | Resonance stabilization |
-H | 75:25 | Minimal electronic bias |
-Cl | 92:8 | Inductive withdrawal |
-OCF₃ | >95:5 | Strong field effect |
Biologically, the N1-H tautomer is critical for forming double-hydrogen-bonded motifs with biomolecular targets. For example, in kinase inhibition, N1-H donates a hydrogen bond to backbone carbonyls, while the pyridyl nitrogen accepts one from amide N-H groups. This complementary binding mimics ATP-purine interactions, explaining the compound’s prevalence in anticancer scaffolds. Molecular docking confirms a 2.8 Å H-bond distance between N1-H and Asp86 in Bcr-Abl kinase, stabilizing binding by ΔG = -5.2 kcal/mol [4] .
The trifluoromethoxy (-OCF₃) group at C6 exerts dual electronic effects: a strong σₚ inductive withdrawal (+0.35 Hammett constant) and modest π-donating resonance (-0.04). This polarizes the benzimidazole ring, reducing electron density at C5/C7 by 18% (natural population analysis) and increasing electrophilicity. Quantum mechanical calculations show a 0.25 eV rise in LUMO energy at C4/C7, facilitating nucleophilic addition. Conversely, -OCF₃ enhances π-stacking via quadrupole interactions; its electron-deficient CF₃ moiety engages in offset stacking with electron-rich aromatic systems (e.g., tyrosine residues), with binding energies of -8.3 kcal/mol (MP2/cc-pVDZ) [8].
Table 3: Electronic Parameters of Substituents at Benzimidazole C6
Substituent | Hammett σₚ | π-Stacking Energy (kcal/mol) | log P Contribution |
---|---|---|---|
-OCH₃ | -0.27 | -6.1 | -0.02 |
-Cl | +0.23 | -7.5 | +0.71 |
-CF₃ | +0.54 | -8.0 | +0.88 |
-OCF₃ | +0.35 | -8.3 | +1.12 |
The -OCF₃ group elevates lipophilicity (Δlog P = +1.12 versus -H), promoting membrane permeability. X-ray crystallography reveals a 70° dihedral angle between -OCF₃ and the benzimidazole plane, optimizing orthogonal dipoles for hydrophobic pocket binding. In protein complexes, the CF₃ group participates in CH···O interactions (2.9–3.2 Å) with aliphatic residues, augmenting affinity beyond pure hydrophobicity [8].
The benzimidazole N1-H and pyridyl nitrogen serve as primary hydrogen bonding sites, with distinct roles: N1-H acts as a donor (pKa = 12.5), while pyridyl N accepts hydrogen bonds (pKaH = 5.2). Infrared spectroscopy confirms N-H stretching at 3400 cm⁻¹ (in chloroform), shifting to 3200 cm⁻¹ upon complexation with carbonyl acceptors. The pyridyl nitrogen, with a natural charge of -0.336 e, forms stronger H-bonds (binding constant Ka = 180 M⁻¹ with phenol) than imidazole N3 (-0.217 e, Ka = 90 M⁻¹) due to lower steric encumbrance [3] [4] .
Table 4: Hydrogen Bonding Parameters
Site | pKa/pKaH | H-Bond Strength (kcal/mol) | Biological Role |
---|---|---|---|
Benzimidazole N1-H | 12.5 | -4.0 (Donor) | Targets kinase hinge regions |
Benzimidazole N3 | – | -3.2 (Acceptor) | Stabilizes protein backbone contacts |
Pyridyl N | 5.2 | -5.1 (Acceptor) | Binds catalytic aspartate residues |
In supramolecular assemblies, the compound forms chains via N1-H···N(pyridyl) interactions (d = 2.89 Å, ∠ = 158°). This motif recurs in cocrystals with dicarboxylic acids, where N1-H···O=C and pyridyl N···H-O bonds create robust frameworks. Molecular dynamics simulations of DNA binding show preferential minor-groove insertion, with N1-H donating to thymine O2 (occupancy = 78%), and pyridyl N accepting from adenine H2 (occupancy = 65%) [4] .
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4